molecular formula C6H12Cl2 B13298214 1-Chloro-2-(chloromethyl)-3-methylbutane

1-Chloro-2-(chloromethyl)-3-methylbutane

Cat. No.: B13298214
M. Wt: 155.06 g/mol
InChI Key: BMNKUOHKCDZNSI-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-3-methylbutane is an organic compound belonging to the class of organochlorides It is characterized by the presence of two chlorine atoms attached to a butane backbone, specifically at the first and second carbon positions, with a methyl group at the third carbon

Preparation Methods

The synthesis of 1-Chloro-2-(chloromethyl)-3-methylbutane can be achieved through several routes. One common method involves the chlorination of 3-methylbutane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors to control reaction conditions precisely and ensure high yields. The choice of solvent, temperature, and reaction time are critical factors in optimizing the synthesis process.

Chemical Reactions Analysis

1-Chloro-2-(chloromethyl)-3-methylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-methyl-2-butene.

    Oxidation and Reduction: While less common, the compound can also be subjected to oxidation and reduction reactions. Oxidizing agents such as potassium permanganate can convert it to corresponding alcohols or carboxylic acids, while reducing agents like lithium aluminum hydride can reduce it to hydrocarbons.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-3-methylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of dehalogenation enzymes.

    Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research into its analogs could lead to the development of new pharmaceuticals.

    Industry: In industrial settings, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a precursor in various chemical processes highlights its industrial significance.

Mechanism of Action

The mechanism by which 1-Chloro-2-(chloromethyl)-3-methylbutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

1-Chloro-2-(chloromethyl)-3-methylbutane can be compared with other similar compounds, such as:

    1-Chloro-2-methylpropane: This compound has a similar structure but lacks the second chlorine atom. It is less reactive in nucleophilic substitution reactions due to the absence of the second chlorine.

    1-Chloro-3-methylbutane: This isomer has the chlorine atom at the first carbon and the methyl group at the third carbon, but without the second chlorine. Its reactivity and applications differ due to the positional isomerism.

    2-Chlorobutane: This compound has a single chlorine atom at the second carbon position. It is used as a solvent and in organic synthesis but has different reactivity compared to this compound.

The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and broadens its range of applications in various chemical processes.

Properties

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-3-methylbutane

InChI

InChI=1S/C6H12Cl2/c1-5(2)6(3-7)4-8/h5-6H,3-4H2,1-2H3

InChI Key

BMNKUOHKCDZNSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)CCl

Origin of Product

United States

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